molecular formula C9H10ClF2NO2S B13581477 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide

Cat. No.: B13581477
M. Wt: 269.70 g/mol
InChI Key: DKVGKCGVKTZSKD-UHFFFAOYSA-N
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Description

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

The synthesis of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate. This can be achieved through the halogenation of a suitable benzyl precursor using fluorinating agents under controlled conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the reaction of the chloro-difluorobenzyl intermediate with methanesulfonamide. This step typically requires the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chloro and difluorobenzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as:

    1-Chloro-n-(2,3-difluorobenzyl)-n-methylmethanesulfonamide: Similar structure but with different fluorine substitution pattern, leading to variations in chemical properties and biological activity.

    1-Chloro-n-(3,4-dichlorobenzyl)-n-methylmethanesulfonamide: Contains additional chloro groups, which may affect its reactivity and interactions with biological targets.

    1-Chloro-n-(3,4-difluorobenzyl)-n-ethylmethanesulfonamide: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a chloro group, a difluorobenzyl moiety, and a methanesulfonamide functional group. The synthesis typically involves several steps starting from readily available precursors. Key steps include:

  • Formation of the Benzyl Intermediate : Halogenation of a suitable benzyl precursor using fluorinating agents.
  • Chloro Group Introduction : Chlorination using thionyl chloride or phosphorus pentachloride.
  • Sulfonamide Formation : Reaction with methanesulfonamide in the presence of a base such as triethylamine.

Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against resistant bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This property is characteristic of many sulfonamides, making them valuable in treating infections caused by resistant bacteria.

Inhibition of Enzymatic Activity

The compound interacts with specific molecular targets, including enzymes and receptors. The sulfonamide group allows it to mimic natural substrates, leading to competitive inhibition of enzyme activity. Research indicates that this compound can inhibit enzymes involved in folate metabolism, which is vital for bacterial survival and proliferation .

The mechanism of action involves:

  • Competitive Inhibition : The sulfonamide structure mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Binding Affinity : The presence of the chloro and difluorobenzyl groups enhances binding affinity to the target enzymes, increasing the compound's efficacy against bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated effective inhibition of various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for standard sulfonamides .
  • Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways by inhibiting specific cytokine release in macrophages, suggesting potential applications in inflammatory diseases .

Comparative Analysis

Compound NameStructure HighlightsUnique Features
This compoundContains chloro and difluorobenzyl groupsPotentially enhanced bioactivity due to fluorination
1-Chloro-n-(2,3-difluorobenzyl)-n-methylmethanesulfonamideSimilar structure but different fluorine patternVariations in chemical properties
1-Chloro-n-(3,4-dichlorobenzyl)-n-methylmethanesulfonamideAdditional chloro groupsMay affect reactivity and interactions

This comparative analysis highlights how structural variations influence biological activity and potential applications in drug development.

Properties

Molecular Formula

C9H10ClF2NO2S

Molecular Weight

269.70 g/mol

IUPAC Name

1-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3

InChI Key

DKVGKCGVKTZSKD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)F)S(=O)(=O)CCl

Origin of Product

United States

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